2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide
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Description
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide, also known as CM-675, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis and evaluation of pharmacological properties of heterocyclic derivatives, including 2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide, highlight their significance in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer effects. For instance, research has synthesized bis-heterocyclic derivatives with thiadiazole moieties, showcasing their potent antimicrobial and anti-inflammatory capabilities (Kumar & Panwar, 2015). This underlines the potential of such compounds in developing new therapeutic agents.
Diagnostic and Therapeutic Applications in Alzheimer's Disease
In the realm of neurodegenerative diseases like Alzheimer's, isonicotinamide derivatives have been explored for their potential in imaging and therapy. A study synthesized carbon-11-labeled isonicotinamides, aiming to develop new positron emission tomography (PET) agents for imaging GSK-3 enzyme activity, a critical factor in Alzheimer's disease pathology (Gao, Wang, & Zheng, 2017). These endeavors indicate the utility of such compounds in advancing Alzheimer's disease diagnostics and treatment strategies.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-16-17-13(20-8)15-12(18)10-4-5-14-11(6-10)19-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDPNCDBUASWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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